molecular formula C14H10Cl2N2O3 B11039097 2-[(3,4-Dichlorophenyl)carbamoylamino]benzoic acid

2-[(3,4-Dichlorophenyl)carbamoylamino]benzoic acid

Cat. No.: B11039097
M. Wt: 325.1 g/mol
InChI Key: MROIECGIYKVCQE-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorophenyl)carbamoylamino]benzoic acid is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a benzoic acid moiety linked to a 3,4-dichlorophenyl group through a carbamoylamino linkage. Its unique structure imparts specific chemical properties that make it valuable in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dichlorophenyl)carbamoylamino]benzoic acid typically involves the reaction of 3,4-dichloroaniline with isocyanates to form the corresponding carbamoylamino intermediate. This intermediate is then reacted with benzoic acid derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dichlorophenyl)carbamoylamino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamoylamino derivatives.

Scientific Research Applications

2-[(3,4-Dichlorophenyl)carbamoylamino]benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorophenyl)carbamoylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-Dichlorophenyl)amino]benzoic acid
  • 2-[(3,4-Dichlorophenyl)carbamoylamino]acetic acid
  • 2-[(3,4-Dichlorophenyl)carbamoylamino]propanoic acid

Comparison

Compared to its analogs, 2-[(3,4-Dichlorophenyl)carbamoylamino]benzoic acid exhibits unique properties due to the presence of the benzoic acid moiety. This structural feature enhances its stability and reactivity, making it more suitable for certain applications, such as enzyme inhibition studies and pharmaceutical synthesis. The dichlorophenyl group also contributes to its distinct chemical behavior, particularly in substitution reactions.

Properties

Molecular Formula

C14H10Cl2N2O3

Molecular Weight

325.1 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)carbamoylamino]benzoic acid

InChI

InChI=1S/C14H10Cl2N2O3/c15-10-6-5-8(7-11(10)16)17-14(21)18-12-4-2-1-3-9(12)13(19)20/h1-7H,(H,19,20)(H2,17,18,21)

InChI Key

MROIECGIYKVCQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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